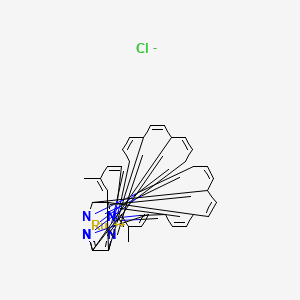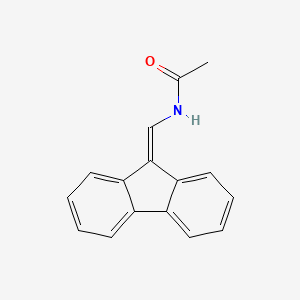
N-((9H-Fluoren-9-ylidene)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((9H-Fluoren-9-ylidene)methyl)acetamide is an organic compound characterized by the presence of a fluorenylidene group attached to an acetamide moiety. This compound is notable for its unique structural features, which include a fluorenylidene group that imparts rigidity and planarity, making it an interesting subject for various chemical and material science studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((9H-Fluoren-9-ylidene)methyl)acetamide typically involves the condensation of fluorenone with acetamide under acidic or basic conditions. One common method is the reaction of fluorenone with acetamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on maximizing yield while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-((9H-Fluoren-9-ylidene)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The fluorenylidene group can be oxidized to form fluorenone derivatives.
Reduction: Reduction of the fluorenylidene group can yield fluorenylmethyl derivatives.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields fluorenone derivatives, while reduction can produce fluorenylmethyl compounds. Substitution reactions can lead to a variety of substituted acetamide derivatives.
Applications De Recherche Scientifique
N-((9H-Fluoren-9-ylidene)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and binding affinities in biological systems.
Industry: Utilized in the production of advanced materials, including polymers and organic semiconductors.
Mécanisme D'action
The mechanism by which N-((9H-Fluoren-9-ylidene)methyl)acetamide exerts its effects is largely dependent on its interaction with molecular targets. The fluorenylidene group can engage in π-π stacking interactions, while the acetamide moiety can form hydrogen bonds with various biological molecules. These interactions can influence the compound’s binding affinity and specificity, making it a valuable tool in molecular recognition studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(9-Methyl-9H-fluoren-2-yl)acetamide
- N-(9-Ethyl-9H-fluoren-2-yl)acetamide
- N-(9-Isopropyl-9H-fluoren-2-yl)acetamide
Uniqueness
N-((9H-Fluoren-9-ylidene)methyl)acetamide is unique due to the presence of the fluorenylidene group, which imparts distinct electronic and steric properties. This makes it different from other fluorenyl derivatives, which may lack the same level of rigidity and planarity. These unique features contribute to its specific reactivity and applications in various fields.
Propriétés
Numéro CAS |
890-37-9 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
N-(fluoren-9-ylidenemethyl)acetamide |
InChI |
InChI=1S/C16H13NO/c1-11(18)17-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-10H,1H3,(H,17,18) |
Clé InChI |
SHEDMMHYMHLVCT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC=C1C2=CC=CC=C2C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
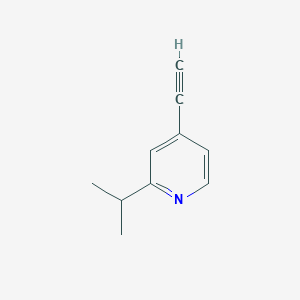
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)
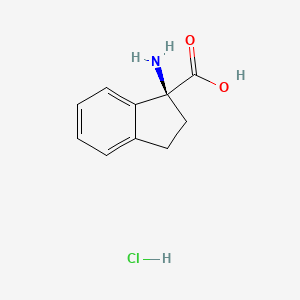
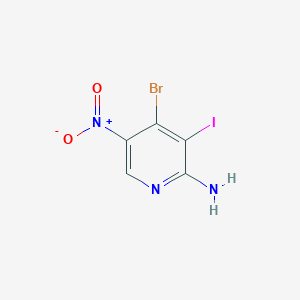
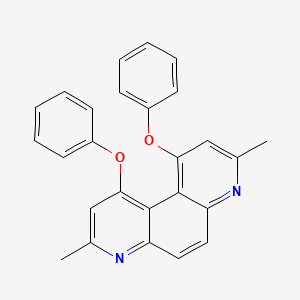
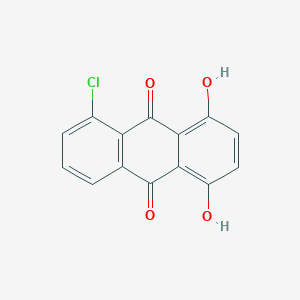
![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
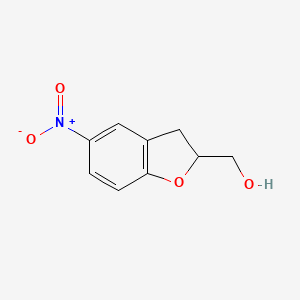
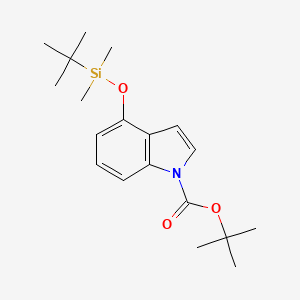
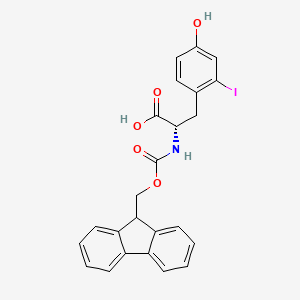
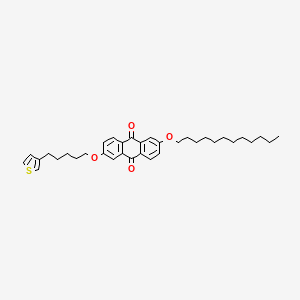
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)
